

Application Note: ATR-FTIR Analysis of Solid Erucyl Alcohol

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Compound of Interest

Compound Name: *Erucyl alcohol*

Cat. No.: *B1231324*

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Introduction

Erucyl alcohol ((13Z)-docos-13-en-1-ol) is a long-chain unsaturated fatty alcohol with significant applications in the pharmaceutical, cosmetic, and chemical industries. Its physical and chemical properties are critical to its function in various formulations. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful and rapid analytical technique for the characterization of solid materials like **erucyl alcohol**. This non-destructive method requires minimal sample preparation and provides a unique molecular fingerprint, enabling identification, quality control, and analysis of molecular structure. This application note provides a detailed protocol for the ATR-FTIR analysis of solid **erucyl alcohol**.

Principle of ATR-FTIR

ATR-FTIR spectroscopy works on the principle of total internal reflection. An infrared beam is directed into a crystal of high refractive index (the ATR crystal). The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample placed in intimate contact with the crystal. The sample absorbs energy at specific frequencies corresponding to its molecular vibrations, and the attenuated beam is then directed to the detector. This provides a characteristic infrared spectrum of the sample.

Data Presentation

The ATR-FTIR spectrum of solid **erucyl alcohol** exhibits characteristic absorption bands corresponding to its various functional groups. The following table summarizes the key vibrational modes and their approximate wavenumber positions.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Functional Group
~3300	Strong, Broad	O-H stretching (hydrogen-bonded)	Alcohol (-OH)
~3005	Medium	=C-H stretching	Alkene (C=C-H)
~2917	Strong	C-H asymmetric stretching	Methylene (-CH ₂)
~2850	Strong	C-H symmetric stretching	Methylene (-CH ₂)
~1472	Medium	C-H scissoring (bending)	Methylene (-CH ₂)
~1463	Medium	C-H scissoring (bending)	Methylene (-CH ₂)
~1060	Strong	C-O stretching	Primary Alcohol (C-OH)
~720	Medium	-(CH ₂) _n - rocking	Alkyl chain

Note: Peak positions can vary slightly depending on the sample's crystallinity, purity, and the specific instrumentation used.

Experimental Protocols

This section details the methodology for acquiring an ATR-FTIR spectrum of solid **erucyl alcohol**.

1. Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond Attenuated Total Reflectance (ATR) accessory is recommended. A diamond crystal is robust and suitable for analyzing hard, rigid solids.

2. Sample Preparation:

- Ensure the solid **erucyl alcohol** sample is in a powdered or finely crystalline form to ensure good contact with the ATR crystal. If necessary, gently grind the sample using a mortar and pestle.
- A few milligrams of the powdered sample is sufficient for analysis.

3. Data Acquisition:

- Background Spectrum:
 - Ensure the ATR crystal surface is clean. Clean with a soft tissue dampened with isopropanol or ethanol and allow it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
- Sample Spectrum:
 - Place a small amount of the solid **erucyl alcohol** powder onto the center of the diamond ATR crystal, ensuring the crystal is completely covered.
 - Use the pressure clamp to apply firm and consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum. A pressure of approximately 10,000 psi is often suitable for solid samples.
 - Collect the sample spectrum.
- Instrument Parameters:
 - Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

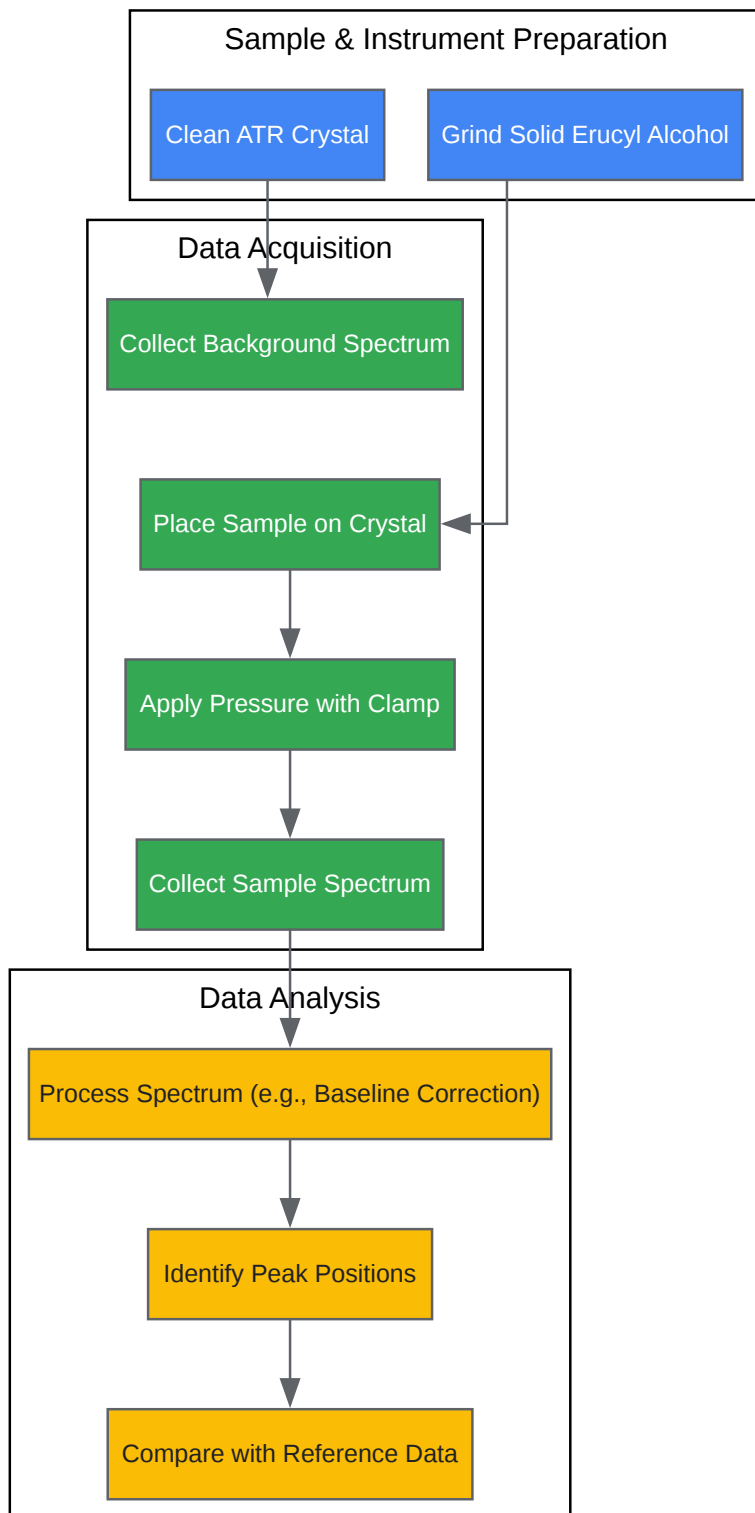
- Resolution: 4 cm⁻¹
- Number of Scans: 32 (co-added to improve the signal-to-noise ratio)
- Apodization: Happ-Genzel

4. Data Processing and Analysis:

- The instrument software will automatically perform the background subtraction.
- If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline.
- Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
- Compare the obtained spectrum and peak positions with the reference data provided in the Data Presentation section or with a known standard of **erucyl alcohol** for identification and quality assessment.

Mandatory Visualization

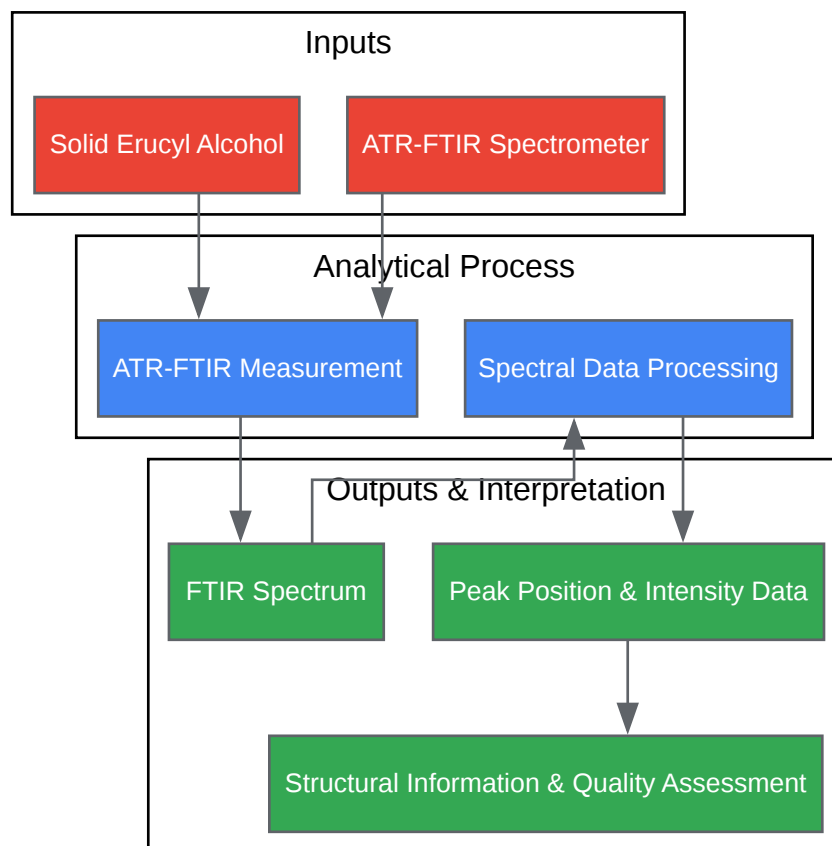
ATR-FTIR Experimental Workflow for Solid Erucyl Alcohol



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ATR-FTIR Experimental Workflow

Logical Relationship in ATR-FTIR Analysis



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Logical Relationship in ATR-FTIR Analysis

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